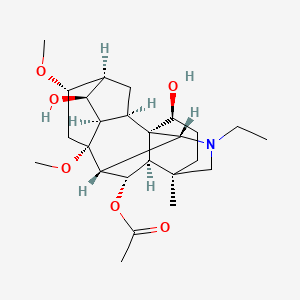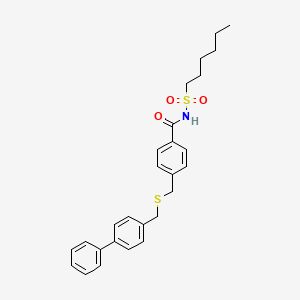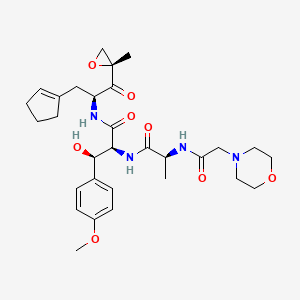
Bicoloridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Larkspur alkaloid is a bioactive chemical.
Aplicaciones Científicas De Investigación
Norditerpenoid Alkaloids : Bicoloridine is identified as a norditerpenoid alkaloid in studies like "Norditerpenoid alkaloids from Delphinium peregrinum var. elongatum" by Fuente and Ruiz-Mesía (1995). These compounds, including bicoloridine, are isolated from plants and investigated for their chemical structures and potential biological activities (Fuente & Ruiz-Mesía, 1995).
Antiallergic and Anti-inflammatory Activity : Research like "Probing the Antiallergic and Anti-inflammatory Activity of Biflavonoids and Dihydroflavonols from Dietes bicolor" by Ayoub et al. (2018) explores the potential antiallergic and anti-inflammatory activities of compounds isolated from Dietes bicolor, an ornamental plant. This study contributes to the understanding of the therapeutic potential of such plants in treating allergies and inflammation (Ayoub et al., 2018).
Antimicrobial and Antioxidant Activities : In the study "Cytotoxicity, antimicrobial and antioxidant activities of Boletus bicolor" by Tibuhwa (2019), Boletus bicolor, a mushroom species, is evaluated for its extracts' antimicrobial and antioxidant properties. This aligns with the traditional medicinal use of this mushroom, providing a scientific basis for its application in folk medicine (Tibuhwa, 2019).
Biological Control in Forestry : The research "Resinicium bicolor; a potential biological control agent for Heterobasidion annosum" by Holmer and Stenlid (1997) discusses the use of Resinicium bicolor as a potential control agent for the conifer root rot fungus, Heterobasidion annosum. This highlights the application of bicolor-derived compounds in forestry and plant pathology (Holmer & Stenlid, 1997).
Phytotoxicity Studies : Studies such as "Phytotoxicity of sorgoleone found in grain Sorghum root exudates" by Einhellig and Souza (2005) investigate the biological activity of compounds like sorgoleone found in Sorghum bicolor. These compounds have potential as natural herbicides, contributing to sustainable agricultural practices (Einhellig & Souza, 2005).
Cognitive Function Improvement : The paper "Lespedeza bicolor Extract Improves Amyloid Beta25 – 35-Induced Memory Impairments by Upregulating BDNF and Activating Akt, ERK, and CREB Signaling in Mice" by Ko et al. (2019) examines how Lespedeza bicolor extract can improve memory impairment. This research contributes to the understanding of natural remedies in neurology and pharmacology (Ko et al., 2019).
Salt Gland Function in Plants : The transcriptome study of NaCl-treated Limonium bicolor leaves, "The transcriptome of NaCl-treated Limonium bicolor leaves reveals the genes controlling salt secretion of salt gland" by Yuan et al. (2016), delves into the genetic mechanisms behind salt secretion in plants. This research is significant for understanding how plants adapt to saline environments (Yuan et al., 2016).
Iron Bioavailability : The study "Effects of extracts from Gynura bicolor (Roxb. & Willd.) DC. on iron bioavailability in rats" by Wu et al. (2015) explores the impact of Gynura bicolor extracts on iron bioavailability, contributing to nutritional science and dietetics (Wu et al., 2015).
Propiedades
Número CAS |
41710-20-7 |
|---|---|
Nombre del producto |
Bicoloridine |
Fórmula molecular |
C25H39NO6 |
Peso molecular |
449.58 |
Nombre IUPAC |
(3R,6S,6aS,7R,7aR,8S,9S,10S,11aR,12R,12aR,13S,14R)-1-ethyl-6,8-dihydroxy-10,11a-dimethoxy-3-methyltetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-13-yl acetate |
InChI |
InChI=1S/C25H39NO6/c1-6-26-11-23(3)8-7-16(28)25-14-9-13-15(30-4)10-24(31-5,17(14)19(13)29)18(22(25)26)20(21(23)25)32-12(2)27/h13-22,28-29H,6-11H2,1-5H3/t13-,14-,15+,16+,17-,18+,19+,20-,21-,22-,23+,24-,25+/m1/s1 |
Clave InChI |
RWHDHYFSEUPSHJ-BWWMHIRMSA-N |
SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]5C[C@H]6[C@@H]([C@@H]5[C@@](OC)([C@H]([C@@H]14)[C@H]([C@H]23)OC(C)=O)C[C@@H]6OC)O)O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Larkspur alkaloid; Bicoloridine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)

![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
